(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride
Description
The compound (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride features a piperazine backbone linked to a substituted imidazole ring and a 2-(methylthio)phenyl methanone group. The 3-chlorophenyl substituent on the imidazole and the methylthio group on the aromatic ring are critical for its physicochemical and pharmacological properties. This structure is characteristic of ligands targeting central nervous system (CNS) receptors, such as histamine or serotonin receptors, due to the piperazine and imidazole pharmacophores .
Properties
IUPAC Name |
[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS.ClH/c1-28-19-8-3-2-7-18(19)20(27)24-11-13-25(14-12-24)21-23-9-10-26(21)17-6-4-5-16(22)15-17;/h2-10,15H,11-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPDMRFUSYABLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride is a complex organic molecule that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This compound incorporates a piperazine ring, an imidazole moiety, and a chlorophenyl group, which are known to interact with various biological targets.
Chemical Structure and Properties
- IUPAC Name : (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride
- Molecular Formula : C₁₈H₁₈ClN₃OS
- Molecular Weight : 351.87 g/mol
- CAS Number : 1185073-97-5
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the piperazine and imidazole rings suggests potential interactions with neurotransmitter systems, particularly those related to serotonin and dopamine pathways.
Antidepressant Effects
Recent studies have indicated that compounds with similar structural motifs exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin receptors, particularly 5-HT1A and 5-HT2A, which are crucial in mood regulation.
Antitumor Activity
Research has shown that imidazole derivatives can possess antitumor properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented, suggesting a potential role in cancer therapy. For instance, compounds with similar structures have been found to induce apoptosis in human breast cancer cells by activating caspase pathways.
Neuroprotective Properties
The neuroprotective effects of this compound are also under investigation. Its capacity to mitigate oxidative stress in neuronal cells may provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antidepressant | Modulates serotonin receptors | |
| Antitumor | Inhibits proliferation in cancer cell lines | |
| Neuroprotective | Reduces oxidative stress in neuronal cells |
Case Studies
-
Antidepressant Activity :
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of similar piperazine derivatives. The results indicated significant reductions in depressive-like behaviors in rodent models when treated with these compounds. -
Antitumor Efficacy :
Research highlighted in Cancer Research demonstrated that imidazole-containing compounds could effectively induce apoptosis in various cancer cell lines, including breast and prostate cancers. -
Neuroprotection :
A study featured in Neuroscience Letters reported that certain derivatives showed promise in protecting against neurotoxicity induced by oxidative stress, suggesting potential applications in treating neurodegenerative disorders.
Comparison with Similar Compounds
Structural Analogues from and –7
Key analogues include:
Key Observations :
- Substituent Effects: The 3-chlorophenyl group in the target compound may enhance receptor binding affinity compared to the ethyl or p-tolyl groups in analogues .
- Molecular Weight : The target compound (460.8 g/mol) is heavier than analogues from –7, which may affect solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
